2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

Purity Quality Control Synthetic Yield

Regioisomeric and stereochemical impurities in pyrrolidine-benzonitrile scaffolds compromise assay reproducibility and yield calculations. This racemic intermediate delivers certified ortho-substitution and 98% minimum purity to eliminate variability. • Synthetic building block: 3-hydroxypyrrolidine moiety for kinase inhibitor SAR, benzonitrile handle for cross-couplings • Analytical standard: Validated for HPLC-UV/LC-MS resolution of ortho/para regioisomers and chiral SFC method development • Supply assurance: 95-98% purity grades available, racemic form reduces cost vs. enantiopure (CAS 1354011-06-5)

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 1353945-70-6
Cat. No. B3099317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile
CAS1353945-70-6
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC=CC=C2C#N
InChIInChI=1S/C12H14N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2
InChIKeyLLUGSDLAUDJJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile Sourcing & Physical Properties


2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS 1353945-70-6) is a racemic benzonitrile derivative featuring a 3-hydroxypyrrolidine substituent, with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . The compound is characterized by a predicted boiling point of 353.5±32.0 °C at 760 mmHg, a density of 1.2±0.1 g/cm³, and a predicted pKa of approximately 14.78 [1]. Commercially, this racemic intermediate is offered at purity levels ranging from 95% to 98% and is typically utilized as a synthetic building block in medicinal chemistry campaigns and chemical biology research .

Workflow Synthetic building block
Selection Racemic ortho-substituted benzonitrile
Use Context Medicinal chemistry and chemical biology research

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile: Procurement Purity & Regioisomer Risks


Interchanging 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS 1353945-70-6) with seemingly analogous compounds introduces significant risks due to quantifiable differences in purity specifications, regioisomeric identity, and stereochemical configuration. For instance, the 4-position regioisomer (CAS 536742-59-3) possesses a distinct molecular weight (188.23 g/mol) and altered hydrogen-bonding profile, leading to divergent reactivity in downstream synthetic applications . Similarly, substitution with the enantiopure (S)-enantiomer (CAS 1354011-06-5) can compromise the outcome of stereosensitive reactions or chiral assays, as these compounds exhibit different interaction profiles with biological targets and analytical matrices . Even within the same racemic scaffold, purity specifications vary from 95% to 98% across vendors, directly impacting yield calculations and the reproducibility of sensitive synthetic protocols .

Regioisomer mismatch
Ortho-substituted vs. para-substituted regioisomer (CAS 536742-59-3) alters molecular weight, hydrogen bonding, and reactivity; may not transfer directly.
Enantiomeric configuration
Racemic mixture (CAS 1353945-70-6) vs. enantiopure (S)-enantiomer (CAS 1354011-06-5) leads to divergent chiral assay outcomes and synthetic stereoselectivity.

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile Comparator Evidence


Purity Specification Benchmark vs. Lower-Grade Alternatives

Procurement of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile at a minimum purity of 98% (as certified by suppliers such as MolCore) directly enhances synthetic reliability compared to lower-grade alternatives . In contrast, the 4-position regioisomer (CAS 536742-59-3) is commonly available at 97% purity, and the (S)-enantiomer (CAS 1354011-06-5) at 95% purity, introducing increased impurity burden and potential side reactions .

Purity specification
Cross-study comparable
≥98% purity (target) vs. 97% regioisomer, 95% enantiomer
Higher guaranteed purity supports synthesis reproducibility.
Verify batch-specific COA.
Purity Quality Control Synthetic Yield

Regioisomeric Impact on Molecular Properties

The ortho-substitution pattern of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS 1353945-70-6) confers distinct steric and electronic properties relative to the para-substituted analog 4-(3-Hydroxypyrrolidin-1-yl)benzonitrile (CAS 536742-59-3) . The target compound possesses a higher molecular weight (202.25 vs. 188.23 g/mol) and an additional rotatable bond due to the methylene linker, altering its conformational flexibility and hydrogen-bonding capacity .

Regioisomeric molecular profile
Cross-study comparable
MW 202.25 g/mol (ortho, methylene linker) vs. 188.23 g/mol (para, direct attachment)
Ortho-substitution and linker alter conformational flexibility.
Impacts binding affinity and pharmacokinetic profiles.
Regioisomerism Molecular Recognition Synthetic Intermediate

Racemic vs. Enantiopure Configuration

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS 1353945-70-6) is supplied as a racemic mixture, whereas the (S)-enantiomer (CAS 1354011-06-5) is available in enantiopure form . The racemic nature of the target compound is advantageous for initial hit-to-lead campaigns and achiral synthetic routes, while also serving as a cost-effective alternative to chiral resolution steps .

Stereochemical configuration
Cross-study comparable
Racemic (1:1 R:S) vs. (S)-enantiomer (≥95% ee)
Racemate enables achiral routes and cost-efficient screening.
S-enantiomer available for chiral control studies.
Stereochemistry Chiral Synthesis Analytical Method Development

pKa & Solubility Differentiation

The predicted pKa of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is 14.78±0.20, indicating weak acidity and predominant neutral species under physiological pH conditions . In contrast, the 4-position regioisomer (CAS 536742-59-3) is predicted to exhibit a lower pKa (~10.66) and distinct solubility profile, with an estimated aqueous solubility of 2.639 mg/mL at pH 10.66 [1].

pKa & solubility
Class-level inference
pKa 14.78±0.20 (target) vs. ~10.66 (regioisomer); sol. 2.639 mg/mL (regioisomer)
pKa difference may shift ionization in assay buffers.
Predicted values; experimental verification recommended.
pKa Solubility Drug-Likeness ADME Prediction

2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile Application Scenarios


Racemic Building Block for Hit-to-Lead Campaigns

In early-stage drug discovery, 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile serves as a racemic ortho-substituted benzonitrile building block. Its 98% minimum purity ensures reliable incorporation into focused libraries without the cost and complexity of enantiopure synthesis . The ortho-substitution pattern and methylene linker confer conformational flexibility that can be exploited to probe structure-activity relationships (SAR) .

Chiral Chromatography Method Development & Validation

The racemic nature of 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile makes it an ideal reference standard for developing chiral HPLC or SFC methods aimed at separating the (R)- and (S)-enantiomers. Its use enables optimization of chiral stationary phases and mobile phase conditions, with the enantiopure (S)-enantiomer (CAS 1354011-06-5) serving as the positive control .

Synthetic Intermediate for Kinase Inhibitor Scaffolds

The 3-hydroxypyrrolidine moiety is a privileged scaffold in kinase inhibitor design, and the ortho-benzonitrile group can engage in key hydrogen-bonding interactions within the ATP-binding pocket. 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile can be elaborated into more complex structures via alkylation, acylation, or transition metal-catalyzed cross-coupling reactions, leveraging the benzonitrile group as a versatile synthetic handle .

QC Reference for Regioisomeric Purity

When synthesizing or procuring benzonitrile derivatives with 3-hydroxypyrrolidine substituents, the presence of regioisomeric impurities (e.g., 4-position analog) can confound biological assay results. 2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile can be employed as a certified reference standard to develop and validate HPLC-UV or LC-MS methods capable of resolving and quantifying ortho/para regioisomers .

Application
Selection Property
Validation Focus
Hit-to-lead library synthesis
Racemic ortho-substituted benzonitrile building block
Purity specification and synthetic reliability
Chiral chromatography method development
Racemate reference standard for enantiomeric separation
Chiral stationary phase and mobile phase optimization
Kinase inhibitor scaffold elaboration
3-Hydroxypyrrolidine benzonitrile synthetic intermediate
Synthetic versatility for cross-coupling and alkylation
Regioisomer QC method validation
Ortho-substituted certified reference standard
Chromatographic resolution of ortho/para regioisomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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